![molecular formula C15H19FN2O B2566330 N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415532-56-6](/img/structure/B2566330.png)
N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide
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Overview
Description
N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide, also known as CEP-32496, is a small molecule inhibitor of the protein tyrosine phosphatase PTPRZ. PTPRZ is a transmembrane receptor protein that is highly expressed in glioblastoma multiforme (GBM) and is associated with tumor growth and invasion. CEP-32496 has shown promise as a potential therapeutic agent for the treatment of GBM.
Mechanism of Action
PTPRZ is a transmembrane receptor protein that is highly expressed in GBM and is associated with tumor growth and invasion. PTPRZ promotes the activation of several signaling pathways that are involved in tumor cell proliferation, migration, and survival. N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide inhibits the activity of PTPRZ by binding to the catalytic domain of the protein and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and the suppression of tumor growth and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models of GBM. In vitro studies have demonstrated that this compound inhibits the growth and invasion of GBM cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can reduce tumor growth and prolong survival in mouse models of GBM. These effects are thought to be mediated by the inhibition of PTPRZ activity and the suppression of downstream signaling pathways.
Advantages and Limitations for Lab Experiments
N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of GBM and has shown promise as a potential therapeutic agent. Another advantage is that it specifically targets PTPRZ, which is highly expressed in GBM and is associated with tumor growth and invasion. However, one limitation is that it has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for the study of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential use in combination with other therapeutic agents for the treatment of GBM. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound on tumor growth and invasion. Finally, the development of more potent and selective inhibitors of PTPRZ may lead to the discovery of even more effective therapeutic agents for the treatment of GBM.
Synthesis Methods
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis begins with the preparation of 5-fluoro-4-methylpyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)cyclohexene to form the intermediate this compound. The final step involves the coupling of the intermediate with a phosphonate ester to form this compound.
Scientific Research Applications
N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has been extensively studied in preclinical models of GBM. In vitro studies have shown that this compound inhibits the growth and invasion of GBM cells by targeting PTPRZ. In vivo studies have demonstrated that this compound can reduce tumor growth and prolong survival in mouse models of GBM. These findings suggest that this compound may be a promising therapeutic agent for the treatment of GBM.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-11-9-14(18-10-13(11)16)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFDAIBIPPVTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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